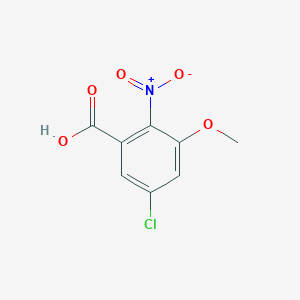

5-Chloro-3-methoxy-2-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of different benzoic acid derivatives with various reagents. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides leads to functionalized 4-hydroxyquinolines after the reduction of the nitro group . Similarly, the synthesis of 5-chloro-2-methoxybenzoates involves the use of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) . These methods could potentially be adapted for the synthesis of 5-Chloro-3-methoxy-2-nitrobenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Chloro-3-methoxy-2-nitrobenzoic acid can be characterized by spectroscopic methods such as IR and NMR spectroscopy . The tautomeric equilibrium of functionalized 4-hydroxyquinolines, which are structurally related to the compound of interest, has been studied using NMR spectroscopy and computational methods . Crystal structures of related compounds, such as 3-chloro-2-nitrobenzoic acid with quinoline derivatives, have been determined, showing hydrogen-bonded interactions .

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the reactivity of the functional groups present in these molecules. For example, the chloro and nitro groups in 4-chloro-2-fluoro-5-nitrobenzoic acid allow for its use as a building block in solid-phase synthesis, leading to various heterocyclic scaffolds . The reactivity of these groups could provide insights into the potential chemical reactions of 5-Chloro-3-methoxy-2-nitrobenzoic acid, such as substitutions or reductions that could be used to synthesize other compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their magnetic, spectral, and thermal properties, have been studied. For instance, the 5-chloro-2-methoxybenzoates of various metal ions have been synthesized and characterized, revealing information about their magnetic moments and thermal stabilities . These properties are influenced by the molecular structure and the nature of the substituents, which can be extrapolated to predict the properties of 5-Chloro-3-methoxy-2-nitrobenzoic acid.

Applications De Recherche Scientifique

Synthesis Applications

5-Chloro-3-methoxy-2-nitrobenzoic acid plays a role in the synthesis of various compounds. It has been used in the synthesis of complex heterocyclic compounds and derivatives. For instance, it has been instrumental in the synthesis of 10-methoxy-4,8-dinitro-6H-benzo[2,3-c]chromen-6-one, a compound with potential antibacterial activity (Havaldar, Bhise, & Burudkar, 2004). Additionally, it has been used in the development of a mononuclear silver(I) complex, which shows high cytotoxic properties to both normal and carcinoma cells (Wang & Shi, 2011).

Crystal Structure Analysis

Research on 5-Chloro-3-methoxy-2-nitrobenzoic acid has also focused on understanding its crystal structure. Studies like the crystallographic analysis of its interactions with quinoline derivatives provide insights into its structural properties and potential applications in designing new materials (Gotoh & Ishida, 2019).

Thermodynamic and Magnetic Properties

The compound has been studied for its thermodynamic and magnetic properties. Research on 5-chloro-2-methoxybenzoates of various metals, like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), provided valuable information about their magnetic susceptibilities and thermal stabilities, which is crucial in materials science (Bocian & Ferenc, 2002).

Environmental and Sensory Applications

In environmental science, derivatives of 5-Chloro-3-methoxy-2-nitrobenzoic acid have been used in detecting nitroaromatic compounds, which are crucial in explosives preparations. CdSe quantum dots capped with PAMAM-G(4) dendrimer, for example, have been synthesized for the detection of trace amounts of nitroaromatic compounds, demonstrating the compound's application in sensing technologies (Algarra, Campos, Miranda, & da Silva, 2011).

Antitumor Activity

Furthermore, studies have been conducted to explore the antitumor activity of metal complexes involving 5-Chloro-3-methoxy-2-nitrobenzoic acid. Complexes synthesized using this compound have shown promising results in inducing apoptosis in lung cancer and colon adenocarcinoma cells (Zhang, Chen, Tong, Sun, Dong, Song, & Wang, 2022).

Safety And Hazards

Propriétés

IUPAC Name |

5-chloro-3-methoxy-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c1-15-6-3-4(9)2-5(8(11)12)7(6)10(13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKXWIGUCWZDSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1[N+](=O)[O-])C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-methoxy-2-nitrobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)

![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)